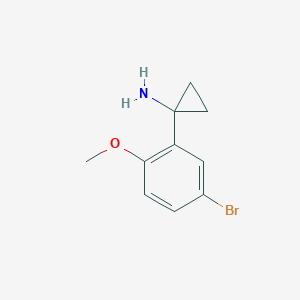

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C10H12BrNO/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |

InChI Key |

MJOODNWFDYMBOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2(CC2)N |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination Conditions

Bromination is conducted using molecular bromine (Br₂) in the presence of iron powder as a catalyst, following methodologies adapted from the synthesis of 5-bromo-2-methoxyphenol. Key parameters include:

| Parameter | Optimal Value | Effect on Reaction Efficiency |

|---|---|---|

| Temperature | 70–80°C | Maximizes regioselectivity |

| Catalyst Loading | 5–10 wt% Fe | Accelerates bromine activation |

| Solvent | Dimethylformamide | Enhances solubility |

| Reaction Time | 5–6 hours | Ensures complete conversion |

Under these conditions, the methoxy group directs bromination to the para position (5-position) with >90% selectivity. Side products, such as ortho-brominated isomers, are minimized through precise temperature control.

Protection of the Cyclopropanamine Moiety

The primary amine group on the cyclopropane ring is susceptible to oxidation or unwanted side reactions during bromination. Acetylation is employed to protect the amine:

-

Acetylation : Treatment with acetic anhydride in the presence of sulfuric acid converts the amine to an acetamide.

-

Bromination : The protected intermediate undergoes bromination as described above.

-

Deprotection : Hydrolysis with sodium bicarbonate yields the free amine.

This sequence ensures the integrity of the cyclopropane ring and amine functionality.

Cyclopropane Ring Formation Strategies

The cyclopropane ring is introduced via [2+1] cycloaddition or alkylation reactions. Two primary routes are validated:

Simmons-Smith Cyclopropanation

Reaction of 2-methoxycinnamyl derivatives with diiodomethane (CH₂I₂) and a zinc-copper couple generates the cyclopropane ring. For example:

Key Considerations :

Nucleophilic Ring-Opening of Cyclopropane Derivatives

Epoxide intermediates derived from 2-methoxystyrene oxide react with ammonia to form cyclopropanamine:

Optimized Conditions :

Integrated Synthetic Route

Combining bromination and cyclopropanation steps yields the target compound. A representative pathway is:

-

Synthesis of 2-Methoxyphenylcyclopropanamine :

-

Simmons-Smith reaction on 2-methoxycinnamyl alcohol.

-

Amination via Gabriel synthesis.

-

-

Protection and Bromination :

-

Deprotection and Purification :

-

Basic hydrolysis to remove acetyl groups.

-

Recrystallization from ethanol-water mixtures.

-

Overall Yield : 40–50% after three steps.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for efficiency and safety:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Bromination Catalyst | Iron powder | FeCl₃ (easier handling) |

| Solvent Recovery | Batch distillation | Continuous distillation |

| Purification | Column chromatography | Crystallization |

Automated systems for bromine addition and temperature control reduce hazards.

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Various substituted cyclopropanamines.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Secondary or tertiary amines.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The bromine and methoxy groups on the aromatic ring can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine with analogous compounds:

Key Observations :

- Substituent Position : Bromine at the 5-position (target compound) vs. 3- or 4-positions alters electronic effects. Bromine is electron-withdrawing, while methoxy (electron-donating) at the 2-position creates a push-pull electronic environment .

- Molecular Weight : Bromine increases molecular weight significantly (e.g., 242.12 for the target vs. 163.22 for the 4-methoxy analog) .

- Salt Forms : Hydrochloride salts (e.g., 1-(4-Bromophenyl)cyclopropanamine HCl) improve solubility for pharmaceutical applications .

Reactivity Differences :

Purity and Availability

- Purity : 1-(3-Bromophenyl)cyclopropanamine is available at 95% purity, while hydrochloride salts (e.g., 1-(4-Bromophenyl)cyclopropanamine HCl) are typically >97% pure .

- Suppliers : BLD Pharm and Enamine Ltd. list brominated cyclopropanamines in their catalogs, indicating commercial availability for research use .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine is a cyclopropanamine derivative characterized by a bromo-substituted methoxyphenyl group. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C_{10}H_{12}BrN O

- Molecular Weight : Approximately 240.12 g/mol

- Solubility : Often encountered in its hydrochloride form, enhancing solubility and stability.

The biological activity of this compound primarily involves interactions with specific molecular targets, including:

- Receptor Binding : Potential modulation of neurotransmitter receptors.

- Enzyme Inhibition : Possible inhibition of enzymes involved in various metabolic pathways.

- Cellular Signaling : Interference with signaling pathways that regulate cell growth and differentiation.

Structure-Activity Relationship (SAR)

Initial studies suggest that the biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals insights into how substituents affect pharmacological properties.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(5-bromo-2-methylphenyl)methylcyclopropanamine | C_{12}H_{16}BrN | Contains a methyl group, affecting lipophilicity. |

| N-(4-bromo-2-methoxyphenyl)methylcyclopropanamine | C_{12}H_{16}BrNO | Methoxy group at a different position, altering reactivity. |

| N-(3-bromo-4-fluorophenyl)methylcyclopropanamine | C_{12}H_{16}BrFN | Incorporates fluorine, enhancing metabolic stability. |

These variations illustrate how different substituents can modulate biological activity and chemical properties.

Biological Activity Studies

Preliminary studies indicate that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Investigated for potential effects against various bacterial strains.

- Cytotoxicity Assessment : Evaluated for cytotoxic effects on human cell lines.

-

Neuropharmacological Effects : Potential interactions with neurotransmitter systems have been explored.

- Mechanism Insight : The compound may act as a modulator of dopamine receptors, which could have implications for treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine, and how can computational methods enhance reaction efficiency?

- Methodology : Synthesis typically involves multi-step reactions, including cyclopropanation via [2+1] cycloaddition or alkylation of brominated aryl precursors. For example, halogenated intermediates (e.g., 5-bromo-2-methoxybenzaldehyde) may undergo nucleophilic substitution with cyclopropane precursors . Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and optimize conditions (temperature, solvent, catalysts), reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and substituent positions.

- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns.

- X-ray Crystallography : Resolves 3D geometry, particularly steric effects from the bromine and methoxy groups .

- HPLC/Purity Analysis : Quantifies impurities using reverse-phase chromatography with UV detection .

Q. How can researchers mitigate challenges in purifying this compound?

- Methodology :

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates brominated byproducts.

- Storage : Store at 2–8°C under inert gas (argon) to prevent degradation of the cyclopropane ring .

Advanced Research Questions

Q. How do the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methoxy group directs electrophilic substitution. Steric hindrance from the cyclopropane may slow reaction kinetics. Kinetic studies (e.g., monitoring via GC-MS) and computational modeling (e.g., transition state analysis) clarify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Analysis : Test across concentrations (nM–µM) to identify non-linear effects.

- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Structural Analog Comparison : Compare with derivatives (e.g., 1-(4-Methoxyphenyl)cyclopropanamine) to isolate pharmacophore contributions .

Q. How can computational modeling predict interactions between this compound and enzyme targets (e.g., monoamine oxidases)?

- Methodology :

- Molecular Docking : Simulate binding poses using software like AutoDock Vina. Focus on hydrophobic pockets accommodating the cyclopropane and halogenated aryl group.

- MD Simulations : Assess binding stability over time (100+ ns trajectories) under physiological conditions.

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with inhibitory activity .

Q. What are the mechanistic implications of cyclopropane ring strain in photochemical or thermal degradation studies?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.

- UV-Vis Spectroscopy : Monitor ring-opening under UV irradiation (λ = 254–365 nm).

- Theoretical Calculations : Use DFT to compare ring strain energy with non-cyclopropane analogs .

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.